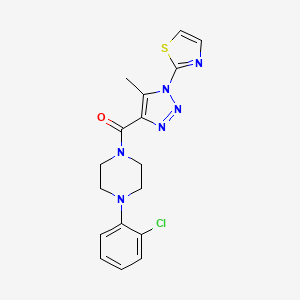

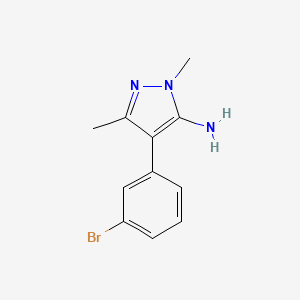

![molecular formula C12H6F5NO B2999774 [4-(Pentafluorophenoxy)phenyl]amine CAS No. 82492-39-5](/img/structure/B2999774.png)

[4-(Pentafluorophenoxy)phenyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-(Pentafluorophenoxy)phenyl]amine” is a chemical compound with the CAS number 82492-39-5 . It’s used for pharmaceutical testing and has a molecular formula of C12H6F5NO .

Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo Hofmann elimination, a process that converts amines into alkenes .Applications De Recherche Scientifique

Applications in Catalysis and Polymerization

Catalysis and Polymerization : [4-(Pentafluorophenoxy)phenyl]amine derivatives exhibit significant utility in catalysis and polymerization processes. For instance, these compounds have been used in nickel MCM-41 complexes with β-diimine ligands for ethylene and propylene oligomerization. The successful synthesis and activity of these complexes were confirmed through various characterization techniques, highlighting their importance in catalytic applications (Rossetto et al., 2015). Furthermore, tris(pentafluorophenyl)boron has been shown to catalyze the hydrosilylative reduction of tertiary and N-phenyl secondary amides efficiently, indicating its significant role in reduction reactions (Chadwick et al., 2014).

Role in Synthesis of Complexes and Photophysical Properties

Complex Formation and Photophysical Properties : Fluorinated diarylamines, including this compound analogs, have been crucial in preparing uranium(III, IV) complexes. These complexes showcase an intriguing coordination environment influenced by F→U dative interactions and arene–arene interactions, indicating the compound's versatility in complex synthesis (Yin et al., 2013). Additionally, these compounds play a role in enhancing the fluorescence of certain derivatives like trans-4-aminostilbene, attributed to the "amino conjugation effect" which impacts the photophysical properties (Yang et al., 2002).

Applications in Electrochromic Materials and Liquid Crystal Technology

Electrochromic Materials and Liquid Crystal Technology : this compound derivatives have shown potential in the field of electrochromic materials. For instance, triphenylamine with peripheral bithiophene groups has been used to synthesize polymers with excellent film-forming properties and electrochromic performance, demonstrating potential in creating efficient EC materials (Mi et al., 2013). Additionally, these compounds have been utilized in side-chain liquid-crystal epoxy polymer binders, indicating their application in producing polymer-dispersed liquid crystals (Chien et al., 1992).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as phenylamine derivatives, are known to interact with various biological targets . These targets often include enzymes, receptors, and other proteins, which play crucial roles in various biochemical pathways.

Mode of Action

It can be inferred from the chemistry of similar compounds that it may involve nucleophilic substitution reactions . In these reactions, the amine group (-NH2) of the compound can act as a nucleophile, attacking electrophilic carbon atoms in other molecules . This can lead to the formation of new bonds and changes in the molecular structure .

Biochemical Pathways

Similar compounds, such as phenylamine derivatives, are known to participate in various biochemical reactions . These reactions can affect multiple pathways, leading to downstream effects such as the synthesis of new compounds, the activation or inhibition of enzymes, and changes in cellular processes .

Pharmacokinetics

It is known that the pharmacokinetic properties of amines are heavily influenced by their ability to pass through biological membranes via simple diffusion . The ionization state of the amine group can also significantly impact its absorption and distribution .

Result of Action

Based on the chemistry of similar compounds, it can be inferred that its actions could lead to changes in the structure and function of target molecules, potentially affecting various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [4-(Pentafluorophenoxy)phenyl]amine. Factors such as pH can affect the ionization state of the amine group, influencing its reactivity and interactions with other molecules . Additionally, the presence of other reactive species in the environment can also impact the compound’s reactivity and stability .

Propriétés

IUPAC Name |

4-(2,3,4,5,6-pentafluorophenoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F5NO/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZHDCVPQYFTED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999695.png)

![N-([1,1'-biphenyl]-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2999701.png)

![5-((2,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2999704.png)

![2-((3-chlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2999705.png)

![7-METHOXY-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B2999709.png)

![ethyl 5-{2-[2-(2,4-dichlorophenoxy)acetamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2999711.png)

![methyl 4-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B2999712.png)

![8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2999714.png)